molecular formula C13H19N3O2 B6272353 rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis CAS No. 1932091-64-9

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis

Cat. No.: B6272353
CAS No.: 1932091-64-9
M. Wt: 249.3
InChI Key:
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Description

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. One common synthetic route involves the reaction of benzylamine with 2,6-dimethylmorpholine-4-carboxylic acid under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.

    Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and triggering a cascade of biochemical events. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis can be compared with other morpholine derivatives, such as:

    4-benzylmorpholine: Similar in structure but lacks the carbohydrazide group, leading to different reactivity and applications.

    6-methylmorpholine: Shares the morpholine ring but differs in substituents, affecting its chemical behavior and biological activity.

    2,6-dimethylmorpholine: Another related compound with distinct properties due to the presence of two methyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1932091-64-9

Molecular Formula

C13H19N3O2

Molecular Weight

249.3

Purity

85

Origin of Product

United States

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